2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The pyridazinone is linked via a methylene bridge to an acetamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. The pyridazinone scaffold is known for its hydrogen-bonding capacity, which may influence both crystallinity and biological interactions .
Eigenschaften
Molekularformel |
C18H16F3N5O2 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N5O2/c1-11-9-12(2)26(23-11)15-7-8-17(28)25(24-15)10-16(27)22-14-5-3-13(4-6-14)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
WTRLFWIQDMXXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(Trifluormethyl)phenyl)acetamid umfasst typischerweise mehrere Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Bildung des Pyridazinrings: Der Pyridazinring wird durch die Reaktion eines Hydrazinderivats mit einem 1,4-Diketon gebildet.
Kupplungsreaktionen: Die Pyrazol- und Pyridazinringe werden dann unter Verwendung geeigneter Kupplungsmittel und -bedingungen miteinander gekoppelt.
Einführung der Trifluormethylphenylgruppe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyridazinone and pyrazole moieties are prime sites for nucleophilic substitution.
Pyridazinone Ring Reactivity :
-
The 6-oxopyridazin-1(6H)-yl group undergoes substitution at positions activated by the electron-withdrawing ketone oxygen. For example, reactions with amines or thiols yield derivatives with modified biological activity.
-
Example : Treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF/DMSO) at 80–100°C replaces the oxo group with an amino group.
Pyrazole Ring Reactivity :
-
The 3,5-dimethylpyrazole group participates in electrophilic substitutions, such as nitration or halogenation, under acidic conditions.
Oxidation and Reduction Reactions
The compound’s ketone and acetamide functionalities are susceptible to redox transformations.
Cyclization and Cycloaddition Reactions
The pyridazinone core facilitates cycloaddition reactions:
-
Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.
-
Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃), the acetamide side chain can cyclize with the pyridazinone ring, forming fused heterocycles.
Acetamide Group Reactivity
The N-(4-(trifluoromethyl)phenyl)acetamide moiety undergoes hydrolysis and condensation:
Hydrolysis :
-
Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding acetic acid and 4-(trifluoromethyl)aniline.
Condensation :
-
Reacts with aldehydes (e.g., benzaldehyde) in the presence of dehydrating agents (e.g., P₂O₅) to form Schiff bases.
Fluorinated Group Transformations
The 4-(trifluoromethyl)phenyl group influences reactivity:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(Trifluormethyl)phenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Side Chain
- Target Compound : N-(4-(Trifluoromethyl)phenyl)acetamide.
- Analog from : N-(6-Methylheptan-2-yl)acetamide.
The trifluoromethylphenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to the alkyl-substituted analog (logP ~2.8–3.2), as calculated using fragment-based methods. This difference may enhance binding to hydrophobic targets or improve blood-brain barrier penetration .
Core Heterocycle Modifications
- Target Compound: Pyridazinone core.
- Analog from : Pyrimidinone core (with additional ethyl and methyl substituents).
Pyrazole Substituent Variations
Biologische Aktivität
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and its analogs.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.29 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step procedures that typically include:
- Formation of the pyrazole ring : Using appropriate precursors like hydrazine derivatives.
- Pyridazine formation : Condensation reactions with carbonyl compounds.
- Final acetamide formation : Reaction with acetic anhydride or acetyl chloride.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to the target compound showed cytotoxic effects on various cancer cell lines, including human carcinoma epithelial cells (HEp-2). The MTT assay indicated that these compounds can inhibit cell viability effectively at concentrations ranging from to .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. Compounds with halogen substitutions on the phenyl ring showed enhanced activity compared to standard antibiotics like metronidazole and nitrofurantoin. The minimum inhibitory concentration (MIC) for the most active compounds was reported at .
Case Study 1: Antibacterial Efficacy
A study involving the synthesis of various pyrazole derivatives revealed that compounds containing halogen groups exhibited superior antibacterial properties. Specifically, derivatives with fluorine and chlorine substitutions were noted for their broad-spectrum activity against multiple strains, with some achieving MBIC values as low as against Staphylococcus aureus ATCC25923 .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxicity of the synthesized compounds on L929 mouse fibroblast cells and HEp-2 cells using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
Data Tables
| Biological Activity | Tested Compounds | MIC (µg/mL) | Cell Line | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|---|
| Antibacterial | Compound 4b | 460 | - | - |
| Antibacterial | Compound 4a | 230 | - | - |
| Antitumor | Compound 5a | - | HEp-2 | 50 |
| Antitumor | Compound 5b | - | L929 | 30 |
Q & A
Q. What are the established synthetic routes for 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and what catalytic systems are most effective?
- Methodological Answer : A palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is a viable approach (similar to methods in ). For pyridazine-pyrazole coupling, Suzuki-Miyaura cross-coupling can be applied:
React 3,5-dimethyl-1H-pyrazole with a brominated pyridazinone precursor.
Use Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a DMF/water solvent system under inert conditions (as in ).
Purify via column chromatography.
Key Catalysts : Pd(PPh₃)₄ (yields ~60–75%) or Pd(OAc)₂ with ligand systems (e.g., XPhos) for improved efficiency .
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF/H₂O | 65–70 | |
| Reductive Cyclization | Pd/C + HCO₂H | THF/MeOH | 55–60 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (as done for related pyridazine-amine derivatives in ).
- Spectroscopy :
- ¹H/¹³C NMR : Identify pyrazole (δ 6.1–6.3 ppm) and trifluoromethylphenyl (δ 7.5–7.8 ppm) protons.
- IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Proteomics : Label-free quantification to study protein binding partners (as in ) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be optimized?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with trifluoromethyl’s electron-withdrawing effects.
- Metabolic Stability : Use liver microsomes to assess oxidative degradation; compare with non-CF₃ analogs.
- SAR Studies : Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -OCH₃ to evaluate potency changes .
Q. What strategies resolve contradictions in synthetic yields reported across different methods?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions).
- Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate formation (e.g., pyridazinone ring closure).
- Optimization : Adjust solvent polarity (e.g., replace DMF with DMAc) or use microwave-assisted synthesis to reduce reaction time .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17).
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.
- QSAR : Corrogate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values from kinase assays .
Data Contradiction Analysis Example
Issue : Conflicting yields (55–75%) in Pd-catalyzed methods.
Resolution :
- Hypothesis : Ligand choice and solvent polarity affect catalytic efficiency.
- Testing : Compare Pd(PPh₃)₄ (yield 65%) vs. Pd(dppf)Cl₂ (yield 72%) in DMF vs. DMAc.
- Outcome : DMAc improves solubility of arylboronic acids, increasing yield by 10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
